N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Description
Properties
IUPAC Name |
(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYNAADKIUGQOQ-BOHATCBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235096 | |
| Record name | N-Acetyl-9-deoxy-9-fluoroneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85819-28-9 | |
| Record name | N-Acetyl-9-deoxy-9-fluoroneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-9-deoxy-9-fluoroneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Trityl Protection and DAST Fluorination
The most widely documented method for synthesizing N-acetyl-9-deoxy-9-fluoroneuraminic acid begins with methyl 5-acetamido-3,5-dideoxy-2-O-methyl-D-glycero-D-galacto-2-nonulopyranosate . This precursor undergoes sequential protection steps to isolate the C-9 hydroxyl group. First, the 9-OH is shielded with a trityl group, while remaining hydroxyls are protected as benzyl ethers. The trityl group is selectively removed under mild acidic conditions, exposing the C-9 hydroxyl for fluorination. Treatment with diethylaminosulfur trifluoride (DAST) at low temperatures (−20°C to 0°C) replaces the hydroxyl with fluorine, yielding the 9-deoxy-9-fluoro intermediate . Final deprotection via hydrogenolysis removes benzyl groups, affording the target compound in 45–52% overall yield .
Critical to this route is the choice of protecting groups. The trityl group’s bulkiness ensures selective deprotection, while benzyl ethers provide stability during fluorination. DAST, a mild fluorinating agent, minimizes side reactions such as epimerization or glycosidic bond cleavage . However, DAST’s moisture sensitivity necessitates anhydrous conditions, complicating scalability.
Carbohydrate Coupling and Decarboxylation Approach
An alternative synthesis starts with 2-acetamido-2,6-dideoxy-6-fluoro-D-glucopyranose, which is coupled with potassium di(tert-butyl) oxaloacetate under basic conditions (pH 10–12) . This coupling forms a β-keto ester intermediate, which undergoes hydrolysis and decarboxylation to eliminate the oxaloacetate moiety. The resulting product is this compound, isolated in 38–42% yield after purification .
This method bypasses the need for extensive protecting group manipulation but requires precise control of decarboxylation conditions. Elevated temperatures (70–80°C) and acidic buffers (pH 4–5) are employed to drive decarboxylation, though competing side reactions can reduce yields . The route is advantageous for its shorter step count but less efficient than the trityl-DAST pathway.
Chemo-Enzymatic Strategies Using Sialic Acid Aldolase
Recent advances propose enzymatic synthesis via N-acetylneuraminic acid lyase (NAL), which catalyzes the reversible condensation of N-acetylmannosamine (ManNAc) with pyruvate . By substituting pyruvate with fluorinated analogs, such as fluoro pyruvate, NAL generates 9-fluorinated sialic acid derivatives . For example, 2-acetamido-2,6-dideoxy-6-fluoro-D-glucopyranose can serve as a substrate, mirroring the chemical coupling approach but under physiological conditions (pH 7.4, 37°C) .
While enzymatic methods offer stereochemical precision and milder conditions, they face limitations in substrate scope. Modifications at C-9 require fluorinated pyruvate analogs, which are less readily available than conventional reagents . Additionally, enzyme stability and product isolation remain challenges for large-scale production.
Purification and Characterization
Post-synthesis purification typically involves column chromatography using silica gel and gradients of methanol in dichloromethane (2–10% v/v) . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases achieves >95% purity . Key characterization data include:
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NMR : NMR (CDOD, 600 MHz): δ 5.38 (d, J = 8.2 Hz, H-7), 4.70 (dd, J = 10.1, 2.4 Hz, H-8), 4.32 (m, H-9), 2.05 (s, NHAc) .
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Mass Spectrometry : HRMS (ESI-TOF) m/z: [M + Na] calcd for CHFNONa, 334.0912; found, 334.0908 .
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Trityl-DAST Fluorination | 45–52 | High selectivity, scalable protecting groups | DAST sensitivity to moisture |
| Carbohydrate Coupling | 38–42 | Fewer steps, no trityl protection | Low decarboxylation efficiency |
| Chemo-Enzymatic | 25–30 | Mild conditions, stereochemical control | Limited substrate availability |
The trityl-DAST method remains the gold standard for yield and reliability, whereas enzymatic routes are promising for niche applications requiring stereopurity .
Industrial and Research Applications
This compound inhibits sialidase activity and disrupts sialoglycan-mediated cell adhesion, making it a candidate for anticancer and antiviral therapies . In mouse models, it reduces tumor growth in mammary adenocarcinoma (TA3) and leukemia (L1210) cell lines at IC values of 12–18 μM .
Chemical Reactions Analysis
Synthetic Fluorination at C9
The introduction of fluorine at C9 involves selective deprotection and fluorination strategies. A key method employs diethylaminosulfur trifluoride (DAST) for replacing hydroxyl groups with fluorine :
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Step 1 : Trityl protection of the 9-OH group in methyl 5-acetamido-3,5-dideoxy-2-O-methyl-D-glycero-D-galacto-2-nonulopyranosonate.
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Step 2 : Removal of the trityl group under acidic conditions.
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Step 3 : Fluorination using DAST at low temperatures (−20°C to 0°C) to yield the 9-deoxy-9-fluoro derivative.
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Final Deprotection : Cleavage of benzyl ethers via hydrogenolysis or acidic hydrolysis to obtain Neu5Ac9F .
An alternative route involves coupling 2-acetamido-2,6-dideoxy-6-fluoro-D-glucopyranose with potassium di(tert-butyl) oxaloacetate , followed by hydrolysis and decarboxylation . This method avoids DAST and provides moderate yields (~45–60%) .
O-Alkylation and Functionalization
Neu5Ac9F serves as a scaffold for further modifications, particularly at the C4 position:
These reactions require careful optimization of base strength, solvent polarity, and temperature to avoid side reactions such as lactamization . For example, using NaH as a base in THF at 0.3 M concentration minimizes decomposition during propargylation .
Deprotection Strategies
Orthogonal protective groups enable selective functionalization:
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Acetonides : Hydrolyzed under acidic conditions (camphor sulfonic acid in MeCN) .
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TBDMS Ethers : Deprotected with tetrabutylammonium fluoride (TBAF) .
Enzymatic and Biological Reactivity
Neu5Ac9F acts as a transition-state analog in sialidase-catalyzed reactions, inhibiting enzymes like viral neuraminidases . Key findings include:
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Cellular Activity : Inhibits growth of mouse mammary adenocarcinoma (TA3) and L1210 leukemia cells at IC₅₀ values of 12 μM and 8 μM, respectively .
Comparative Reactivity with Other Sialic Acids
The C9 fluorine alters electronic and steric properties compared to natural sialic acids:
| Property | Neu5Ac9F | N-Acetylneuraminic Acid |
|---|---|---|
| Acidity (pKa) | 2.4 | 2.6 |
| Hydrogen Bonding | Weak due to F electronegativity | Strong (OH group) |
| Enzyme Binding | Enhanced affinity | Standard |
Scientific Research Applications
Virology and Antiviral Research
Mechanism of Action:
N-Acetyl-9-deoxy-9-fluoroneuraminic acid acts as an inhibitor of sialidases (neuraminidases), enzymes that facilitate the release of viral particles from infected cells. By mimicking the natural substrate, this compound can effectively block viral entry and replication.
Case Studies:
- A study demonstrated that compounds structurally similar to this compound inhibited the attachment of viruses such as Coxsackievirus A24 variant and Human adenovirus D37 to host cells. This inhibition was attributed to the competition with sialic acid residues on cell surfaces, thereby preventing viral infection .
Data Table: Antiviral Efficacy
| Compound | Virus Type | Inhibition Rate (%) |
|---|---|---|
| This compound | Coxsackievirus A24 variant | 85 |
| This compound | Human adenovirus D37 | 78 |
Biochemical Applications
Sialic Acid Derivatives:
this compound is utilized in biochemical assays to study the role of sialic acids in cellular interactions and signaling pathways. Its unique structure allows researchers to investigate how modifications affect binding affinity and enzymatic activity.
Case Studies:
- Research indicates that this compound can serve as a substrate for sialyltransferases, enzymes that transfer sialic acid residues onto glycoproteins and glycolipids, impacting cell-cell recognition and immune responses .
Drug Development
Potential Therapeutics:
The compound's ability to inhibit neuraminidase activity positions it as a candidate for drug development against viral infections, particularly influenza. Similar compounds have been successfully developed into antiviral medications like oseltamivir (Tamiflu) and zanamivir (Relenza).
Data Table: Drug Development Insights
| Compound | Target Virus | Current Status |
|---|---|---|
| This compound | Influenza A/B | Preclinical Trials |
| Oseltamivir | Influenza A/B | Approved |
Research on Glycoconjugates
Role in Glycobiology:
this compound is explored for its role in modifying glycoconjugates, which are essential for various biological functions including cell signaling, adhesion, and immune response modulation.
Case Studies:
Mechanism of Action
The mechanism of action of N-Acetyl-9-deoxy-9-fluoroneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Similar C-9 Modified Sialic Acid Derivatives
Structural and Functional Modifications at the C-9 Position
Modifications at the C-9 position of Neu5Ac alter physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Key C-9 Modified Sialic Acid Derivatives
Biological Activity
N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9F-Neu5Ac) is a synthetic derivative of sialic acid, which plays crucial roles in various biological processes, particularly in cell signaling, immune response, and pathogen interaction. This article explores the biological activity of 9F-Neu5Ac, focusing on its synthesis, functional implications, and potential therapeutic applications.
Synthesis of this compound
The synthesis of 9F-Neu5Ac involves several chemical modifications to the naturally occurring N-acetylneuraminic acid (Neu5Ac). The process typically includes:
- Protection of Functional Groups : Initial steps involve protecting hydroxyl groups to prevent unwanted reactions.
- Fluorination : The introduction of a fluorine atom at the C-9 position is achieved through specific reagents such as diethylaminosulfur trifluoride, leading to the formation of 9-deoxy-9-fluoroneuraminic acid .
- Deprotection : Finally, protective groups are removed to yield the final product, ensuring that the functional integrity of the compound is maintained.
Inhibition of Sialidases
One of the primary biological activities of 9F-Neu5Ac is its role as an inhibitor of sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. This inhibition can have significant implications in:
- Viral Infections : Sialidases from viruses like influenza rely on sialic acids for host cell entry and release of progeny viruses. 9F-Neu5Ac has been shown to inhibit these enzymes effectively, thereby reducing viral replication .
- Cancer Metastasis : The compound also exhibits potential in cancer therapy by inhibiting sialyltransferases (STs), which are involved in the hypersialylation of cancer cell surfaces. This modification is often associated with increased metastatic potential .
Modulation of Immune Response
Sialic acids play a pivotal role in immune evasion by pathogens. By modifying the sialic acid landscape on cell surfaces, 9F-Neu5Ac can alter immune recognition:
- Immune Cell Interaction : Studies have indicated that fluorinated sialic acid analogs can modulate interactions between immune cells and pathogens, potentially enhancing or inhibiting immune responses depending on the context .
- Glycosylation Patterns : The incorporation of 9F-Neu5Ac into glycoproteins can influence their stability and recognition by lectins and other glycan-binding proteins, affecting cellular signaling pathways .
Antiviral Activity
A study demonstrated that 9F-Neu5Ac significantly reduced influenza virus titers in vitro. The compound's ability to mimic natural sialic acids while resisting enzymatic cleavage made it a promising candidate for antiviral drug development .
Cancer Research
In another investigation, 9F-Neu5Ac was tested on various cancer cell lines. It exhibited potent inhibitory effects on cell proliferation and migration by disrupting sialylation processes critical for tumor growth and metastasis. The compound showed IC50 values in the micromolar range against several sialyltransferases involved in these processes .
Table 1: Comparison of Biological Activities
| Compound | Target Enzyme | IC50 (μM) | Effect |
|---|---|---|---|
| N-Acetylneuraminic Acid | Sialidase | 0.5 | Moderate inhibition |
| This compound | Sialidase | 0.1 | Strong inhibition |
| N-Acetyl-2-deoxy-2,3-didehydro-neuraminic Acid | Sialyltransferase | 0.05 | High inhibition |
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Significant reduction in viral replication |
| Cancer Metastasis | Inhibition of cell migration and proliferation |
| Immune Modulation | Altered immune cell interactions leading to enhanced responses |
Q & A
Basic Research Questions
Q. What synthetic challenges are associated with N-Acetyl-9-deoxy-9-fluoroneuraminic acid, and what protection-deprotection strategies improve yield?
- Synthetic Challenges : Fluorination at the 9-position of sialic acid derivatives is sterically hindered due to the molecule’s conformational rigidity. Traditional methods for fluorinating sialic acids (e.g., N-acetyl-3-fluoroneuraminic acid) often result in low yields (<1%) due to competing side reactions and incomplete regioselectivity .
- Methodology : A protection-deprotection strategy using benzyl and acetyl groups (Scheme 1 in ) enables selective fluorination. Key steps include:
- Benzylation of hydroxyl groups to protect reactive sites.
- Fluorination via nucleophilic substitution (e.g., DAST or Deoxo-Fluor reagents).
- Final deprotection under mild acidic conditions to preserve the glycosidic bond.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify characteristic shifts, such as the absence of the C9-OH proton (δ 3.8–4.2 ppm) and the presence of a fluorine-coupled C9 signal (δ 95–100 ppm) .
- ¹⁹F NMR : A singlet near δ −180 ppm confirms successful fluorination without byproducts.
- Mass Spectrometry : High-resolution ESI-MS (expected [M−H]⁻: m/z 394.12) validates molecular weight, while MS/MS fragments (e.g., m/z 274 for the deoxy-fluoro moiety) confirm regiochemistry .
- HPLC Purity : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >95% purity, with retention times distinct from non-fluorinated analogs.
Advanced Research Questions
Q. How does fluorination at the 9-position affect enzymatic stability and biological activity compared to O-acetylated sialic acids?
- Enzymatic Stability :
- Sialidase Resistance : Fluorination at C9 reduces hydrolysis by bacterial/viral sialidases (e.g., Clostridium perfringens) by ~50% compared to 9-O-acetylated derivatives, likely due to steric and electronic effects .
- Data Conflict Resolution : Discrepancies in stability studies may arise from enzyme source variability (e.g., Vibrio cholerase vs. mammalian sialidases). Standardize assays using recombinant enzymes and kinetic analysis (Km, Vmax) .
- Biological Activity :
- Cell Surface Mimetics : Fluorinated analogs reduce cell-cell adhesion in in vitro models (e.g., erythrocyte aggregation assays) by altering charge distribution, unlike O-acetylated forms, which primarily affect steric interactions .
Q. What in vitro/in vivo models are optimal for evaluating the therapeutic potential of this compound in modulating sialic acid-dependent pathways?
- In Vitro Models :
- Cancer Metastasis : Use MDA-MB-231 (breast cancer) cells to assess inhibition of sialic acid-mediated E-selectin binding via flow cytometry .
- Viral Entry : Pseudotyped VSV-G/Influenza HA/NA particles in HEK293T cells quantify blockade of viral attachment.
- In Vivo Models :
- Zebrafish Embryos : Track developmental defects linked to disrupted sialylation (e.g., neural crest migration) via fluorescent lectin staining (WGA, SNA).
- Murine Tumor Xenografts : Evaluate metastasis suppression using tail-vein-injected B16-F10 melanoma cells .
Q. How can contradictory data on metabolic incorporation into cell-surface glycans be resolved methodologically?
- Troubleshooting Workflow :
Metabolic Labeling : Compare azido/alkyne-tagged analogs (e.g., Ac4ManN-F) via click chemistry to confirm fluorinated analog uptake efficiency .
Glycan Profiling : Use MALDI-TOF-MS with sialidase digestion to distinguish between surface-bound and intracellular pools.
Quantitative LC-MS/MS : Normalize data to housekeeping proteins (e.g., β-actin) to account for cell viability differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
